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Compound of Interest

Compound Name:
3-Tert-butylindeno[1,2-c]pyrazol-

4(3ah)-one

CAS No.: 6287-80-5

Cat. No.: B10778936

Get Quote

Executive Summary
The indenopyrazole scaffold represents a privileged structure in medicinal chemistry,

characterized by the fusion of an indeno ring with a pyrazole moiety. This bicyclic or tricyclic

architecture confers rigid planarity, allowing for precise hydrophobic interactions within the ATP-

binding pockets of kinases and the colchicine-binding site of tubulin.

This guide provides a technical deep-dive into the biological profile of indenopyrazole

derivatives. It moves beyond basic screening data to analyze the causality of their activity—

specifically their dual-mechanism potential as Cyclin-Dependent Kinase (CDK) inhibitors and

tubulin polymerization inhibitors. Furthermore, it details the synthetic pathways and validated

experimental protocols required to assess their efficacy.

Part 1: Chemical Architecture & Structure-Activity
Relationship (SAR)
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The core biological activity of indenopyrazoles stems from their ability to mimic the purine ring

of ATP, making them potent competitive inhibitors for various kinases.

The Indenopyrazole Scaffold
The general structure typically involves an indeno[1,2-c]pyrazol-4-one or a 1,4-

dihydroindeno[1,2-c]pyrazole core.

Key SAR Observations:

C3-Position (Aryl/Heteroaryl): This is the primary determinant of potency. Substitution with a

phenyl ring (often para-substituted) or a heterocycle (e.g., pyridine, furan) enhances binding

affinity. Large, bulky groups here can lead to steric clash within the kinase hinge region.

N1-Position: The presence of a free NH often favors hydrogen bonding with the enzyme

backbone (e.g., Glu81 in CDK2). Substitution with alkyl or aryl groups can modulate solubility

and metabolic stability but may alter the binding mode.

Indanone Moiety: Modifications to the carbonyl group (e.g., to an oxime or hydrazone) can

shift activity from kinase inhibition to antimicrobial or anti-inflammatory pathways.

Visualization: SAR Logic Flow
The following diagram illustrates the critical structural decision points affecting biological

outcomes.
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Figure 1: Structural modifications of the indenopyrazole core and their divergent biological

impacts.

Part 2: Therapeutic Mechanisms[1]
Anticancer Activity: The Dual-Target Mechanism
Indenopyrazoles function primarily as multi-target small molecule inhibitors.

A. Cyclin-Dependent Kinase (CDK) Inhibition
Derivatives such as indeno[1,2-c]pyrazol-4-ones have demonstrated nanomolar potency

against CDK2 and CDK4.

Mechanism: They act as ATP-competitive inhibitors. The planar system slots into the ATP-

binding cleft.

Causality: Inhibition of CDK2/Cyclin E and CDK4/Cyclin D prevents the phosphorylation of

the Retinoblastoma (Rb) protein. This blocks the E2F transcription factor, arresting the cell

cycle at the G1/S checkpoint.
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B. Tubulin Polymerization Inhibition
Certain analogues, particularly those with trimethoxyphenyl substitutions (mimicking

combretastatin A-4), bind to the colchicine site of tubulin.

Mechanism: Binding prevents microtubule assembly (polymerization).

Consequence: This leads to mitotic spindle defects, arresting cells in the G2/M phase and

triggering apoptosis via caspase-3 activation.

Visualization: Signaling Pathway Blockade
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Figure 2: Dual mechanism of action leading to cell cycle arrest and apoptosis.

Antimicrobial & Anti-inflammatory Activity
Beyond oncology, indenopyrazoles synthesized via condensation with hydrazine derivatives

(e.g., hydrazones) exhibit broad-spectrum antimicrobial activity.[1]

Targets: DNA gyrase (bacteria) and COX-2 (inflammation).

Potency: Specific derivatives have shown MIC values comparable to chloramphenicol

against S. aureus and E. coli.

Part 3: Experimental Protocols
As a senior scientist, I emphasize that reproducibility relies on controlling solvent effects and

compound stability. Indenopyrazoles are often hydrophobic; improper solubilization yields false

negatives.

Protocol 1: General Synthesis of Indenopyrazoles
Note: This utilizes a "Green Chemistry" approach using PEG-400 to improve yield and reduce

volatile organic solvents.

Materials:

1,3-Indandione or

-unsaturated ketone derivative.[2][3]

Hydrazine hydrate or Phenylhydrazine.

Catalyst: PEG-400 (Polyethylene glycol).[4]

Solvent: Ethanol (for recrystallization).

Workflow:

Reactants Preparation: Dissolve 1.0 mmol of the chalcone (benzylideneindandione) in 10 mL

of PEG-400.
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Cyclization: Add 1.5 mmol of hydrazine hydrate dropwise.

Reaction: Stir at 80°C for 2–4 hours. Monitor via TLC (Hexane:Ethyl Acetate 7:3).

Work-up: Pour the reaction mixture into crushed ice. The solid indenopyrazole precipitates

immediately.

Purification: Filter the precipitate, wash with cold water, and recrystallize from ethanol.

Validation: Confirm structure via

H-NMR (look for pyrazole proton

8.0 ppm) and IR (absence of chalcone carbonyl peak).

Protocol 2: In Vitro Kinase Inhibition Assay
(CDK2/Cyclin E)
Self-Validating Step: Always run a reference inhibitor (e.g., Staurosporine) to validate enzyme

activity.

Reagents:

Recombinant CDK2/Cyclin E complex.

Substrate: Histone H1.

P-ATP or a fluorescence-based ADP detection kit (e.g., ADP-Glo).

Assay Buffer: 20 mM MOPS (pH 7.2), 25 mM

-glycerophosphate, 5 mM EGTA, 1 mM Na

VO

, 1 mM DTT.

Steps:
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Preparation: Dilute indenopyrazole derivatives in DMSO. Final DMSO concentration in assay

must be

to prevent enzyme denaturation.

Incubation: Mix enzyme, buffer, and compound. Incubate for 15 minutes at room temperature

(allows compound to bind ATP pocket).

Initiation: Add ATP/Substrate mix.

Reaction: Incubate for 30 minutes at 30°C.

Termination: Stop reaction (EDTA or spotting onto P81 phosphocellulose paper).

Quantification: Measure radioactivity (scintillation) or fluorescence.

Analysis: Plot % Inhibition vs. Log[Concentration] to determine IC

.

Part 4: Data Summary
The following table summarizes key biological data from authoritative studies on

indenopyrazole derivatives.
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Compound
Class

Target / Cell
Line

Activity Metric
Key
Observation

Source

Indeno[1,2-

c]pyrazol-4-ones

CDK4 / Cyclin

D1

IC

: 0.05 - 0.5

M

High selectivity

over CDK2;

induces G1

arrest.

Nugiel et al. [1]

3-Aryl-

indenopyrazoles

HeLa (Cervical

Cancer)

IC

: 2.0 - 5.0

M

Potency

correlates with

electron-donating

groups on phenyl

ring.

Gezegen et al.

[2]

Indenopyrazole-

Hydrazones

S. aureus

(Bacteria)

MIC: 4 - 8

g/mL

Comparable to

standard

antibiotics;

bacteriostatic

mechanism.

Shareef et al. [3]

Trimethoxy-

derivatives
Tubulin

IC

:

7.3

M

Competes with

colchicine;

disrupts

microtubule

network.

Zhang et al. [4]
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment?

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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